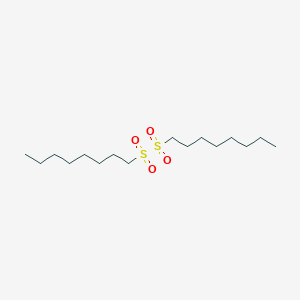
Octyl disulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl disulfone, also known as 1,2-dioctyl-1,1,2,2-tetraoxo-1lambda6,2lambda6-disulfane, is an organic compound with the molecular formula C16H34O4S2. It is a member of the sulfone family, characterized by the presence of two sulfonyl functional groups attached to octyl chains. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octyl disulfone can be synthesized through the oxidation of corresponding thiols or sulfides. One common method involves the reaction of octyl thiol with an oxidizing agent such as hydrogen peroxide or sodium periodate under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure the selective formation of the disulfone.
Industrial Production Methods
In industrial settings, disulfone, dioctyl is produced using large-scale oxidation processes. The starting materials, such as octyl thiol or octyl sulfide, are subjected to oxidation in the presence of catalysts and oxidizing agents. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The final product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl disulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert disulfone, dioctyl into higher oxidation state compounds.
Reduction: Reduction reactions can break the sulfone bonds, leading to the formation of thiols or sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Higher oxidation state sulfones or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Sulfonyl-substituted derivatives.
Applications De Recherche Scientifique
Octyl disulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of disulfone, dioctyl involves its interaction with molecular targets through its sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The pathways involved include the formation of sulfonyl adducts and the disruption of normal biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl sulfone: A simpler sulfone with two methyl groups instead of octyl chains.
Diphenyl sulfone: Contains two phenyl groups attached to the sulfonyl groups.
Dibutyl sulfone: Similar structure with butyl chains instead of octyl chains.
Uniqueness
Octyl disulfone is unique due to its long octyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where longer alkyl chains are advantageous, such as in surfactants and polymer production.
Propriétés
Numéro CAS |
13603-70-8 |
|---|---|
Formule moléculaire |
C16H34O4S2 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
1-octylsulfonylsulfonyloctane |
InChI |
InChI=1S/C16H34O4S2/c1-3-5-7-9-11-13-15-21(17,18)22(19,20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
KKEJKYBURSQHHW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC |
SMILES canonique |
CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC |
Key on ui other cas no. |
13603-70-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















